molecular formula C14H27NO4 B11926992 (R)-tert-Butyl 2-((R)-3-hydroxy-2-methylpropyl)-4,4-dimethyloxazolidine-3-carboxylate

(R)-tert-Butyl 2-((R)-3-hydroxy-2-methylpropyl)-4,4-dimethyloxazolidine-3-carboxylate

Cat. No.: B11926992
M. Wt: 273.37 g/mol
InChI Key: CSOCAVMWBXJVHC-GHMZBOCLSA-N
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Description

®-tert-Butyl 2-(®-3-hydroxy-2-methylpropyl)-4,4-dimethyloxazolidine-3-carboxylate is a chiral oxazolidine derivative This compound is notable for its unique structure, which includes a tert-butyl group, a hydroxy group, and a dimethyloxazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 2-(®-3-hydroxy-2-methylpropyl)-4,4-dimethyloxazolidine-3-carboxylate typically involves the reaction of a suitable oxazolidine precursor with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and real-time monitoring can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 2-(®-3-hydroxy-2-methylpropyl)-4,4-dimethyloxazolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: The oxazolidine ring can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane, dichloromethane as solvent.

    Reduction: LiAlH4, ether as solvent.

    Substitution: Various nucleophiles, organic solvents like acetonitrile or dimethylformamide (DMF).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted oxazolidine derivatives.

Scientific Research Applications

®-tert-Butyl 2-(®-3-hydroxy-2-methylpropyl)-4,4-dimethyloxazolidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 2-(®-3-hydroxy-2-methylpropyl)-4,4-dimethyloxazolidine-3-carboxylate depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • ®-tert-Butyl 2-(®-3-hydroxy-2-methylpropyl)-4,4-dimethyloxazolidine-3-carboxylate can be compared with other oxazolidine derivatives such as:
    • (S)-tert-Butyl 2-((S)-3-hydroxy-2-methylpropyl)-4,4-dimethyloxazolidine-3-carboxylate
    • ®-tert-Butyl 2-(®-3-hydroxy-2-methylpropyl)-4,4-dimethyloxazolidine-3-carboxamide

Uniqueness

The uniqueness of ®-tert-Butyl 2-(®-3-hydroxy-2-methylpropyl)-4,4-dimethyloxazolidine-3-carboxylate lies in its specific chiral configuration and functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C14H27NO4

Molecular Weight

273.37 g/mol

IUPAC Name

tert-butyl (2R)-2-[(2R)-3-hydroxy-2-methylpropyl]-4,4-dimethyl-1,3-oxazolidine-3-carboxylate

InChI

InChI=1S/C14H27NO4/c1-10(8-16)7-11-15(14(5,6)9-18-11)12(17)19-13(2,3)4/h10-11,16H,7-9H2,1-6H3/t10-,11-/m1/s1

InChI Key

CSOCAVMWBXJVHC-GHMZBOCLSA-N

Isomeric SMILES

C[C@H](C[C@@H]1N(C(CO1)(C)C)C(=O)OC(C)(C)C)CO

Canonical SMILES

CC(CC1N(C(CO1)(C)C)C(=O)OC(C)(C)C)CO

Origin of Product

United States

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